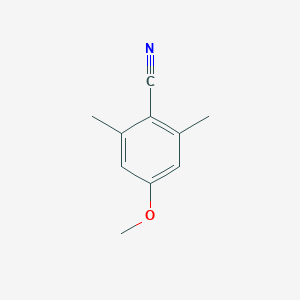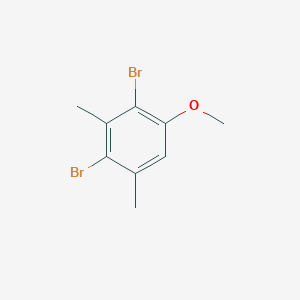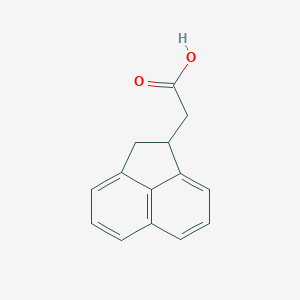
1-Acenaphtheneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acenaphtheneacetic acid (1-AAA) is a synthetic organic compound that belongs to the family of acenaphthene derivatives. It has been widely used in scientific research due to its unique chemical and biological properties.
Mécanisme D'action
The mechanism of action of 1-Acenaphtheneacetic acid is not fully understood. However, it is believed to act as a modulator of various cellular signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
1-Acenaphtheneacetic acid has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-Acenaphtheneacetic acid in lab experiments is its high purity and stability, which ensures reproducibility of results. However, its limited solubility in water and other common solvents can pose challenges in some experiments.
Orientations Futures
There are several potential future directions for research on 1-Acenaphtheneacetic acid. These include:
1. Development of new synthetic methods for 1-Acenaphtheneacetic acid and its derivatives.
2. Investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor activities of 1-Acenaphtheneacetic acid.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 1-Acenaphtheneacetic acid in animal models and human clinical trials.
4. Identification of new therapeutic targets for 1-Acenaphtheneacetic acid in various diseases.
In conclusion, 1-Acenaphtheneacetic acid is a versatile compound with diverse applications in scientific research. Its unique chemical and biological properties make it a valuable tool for investigating various cellular processes and developing new drugs. Further research on 1-Acenaphtheneacetic acid and its derivatives is warranted to fully understand their potential therapeutic applications.
Applications De Recherche Scientifique
1-Acenaphtheneacetic acid has been extensively used in scientific research as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Propriétés
Numéro CAS |
7508-18-1 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
2-(1,2-dihydroacenaphthylen-1-yl)acetic acid |
InChI |
InChI=1S/C14H12O2/c15-13(16)8-11-7-10-5-1-3-9-4-2-6-12(11)14(9)10/h1-6,11H,7-8H2,(H,15,16) |
Clé InChI |
SPKBPOIDADRUPI-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)CC(=O)O |
SMILES canonique |
C1C(C2=CC=CC3=C2C1=CC=C3)CC(=O)O |
Autres numéros CAS |
7508-18-1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B188735.png)

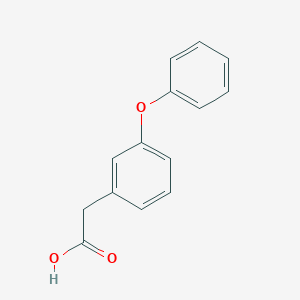
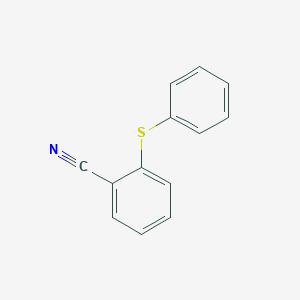
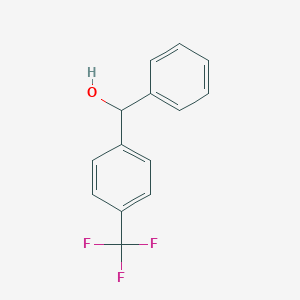

![Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone](/img/structure/B188746.png)

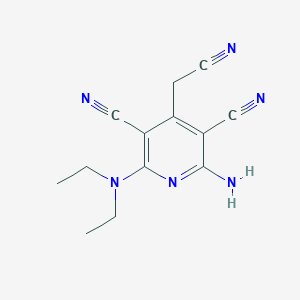

![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)
